molecular formula C14H7F4N B1390132 3-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile CAS No. 1032506-84-5

3-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Cat. No.: B1390132
CAS No.: 1032506-84-5
M. Wt: 265.2 g/mol
InChI Key: HXZJSKNJTFKZBT-UHFFFAOYSA-N
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Description

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a biphenyl structure with a fluorine atom and a trifluoromethyl group attached to one of the phenyl rings, along with a carbonitrile group. The molecular formula of this compound is C14H7F4N, and it has a molecular weight of approximately 263.21 g/mol .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of the trifluoromethyl, fluorine, and carbonitrile groups on the biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

3-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a compound characterized by its trifluoromethyl and fluorine substituents, has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H10F4NC_{15}H_{10}F_4N. The presence of trifluoromethyl groups is known to enhance lipophilicity and biological activity, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Covalent Bond Formation : The nitrile group can form covalent bonds with nucleophilic sites on proteins, potentially leading to irreversible inhibition.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant activity against a range of bacterial strains, making it a candidate for development into antimicrobial agents.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, warranting further investigation into its anticancer properties.
  • Neuropharmacological Effects : Investigations have indicated potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalModulates neurotransmitter activity

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
  • Cancer Cell Line Studies :
    In vitro experiments conducted on breast cancer cell lines revealed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways leading to apoptosis.
  • Neuropharmacological Investigations :
    Research focusing on the neuropharmacological effects highlighted that the compound influenced dopamine receptor activity in rodent models. Behavioral assays indicated improvements in motor functions, suggesting potential therapeutic applications in Parkinson's disease.

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-13-5-4-11(7-12(13)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZJSKNJTFKZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669515
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032506-84-5
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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